

Total Synthesis of Isofutoquinol A and its Analogues: An Application Note

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Compound of Interest

Compound Name: Isofutoquinol A

Cat. No.: B12418344

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Abstract

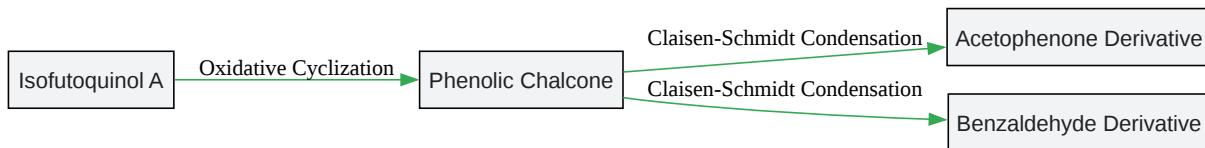
Isofutoquinol A, a neolignan isolated from *Piper futokadzura*, has garnered interest due to its potential biological activities, including anti-neuroinflammatory properties. This document provides a detailed application note for the total synthesis of **Isofutoquinol A** and its analogues. In the absence of a published total synthesis, a plausible biomimetic-inspired synthetic route is proposed. This note includes detailed, representative experimental protocols for key chemical transformations, quantitative data where available, and visualizations of the synthetic pathway and potential biological signaling pathways to guide researchers in the synthesis and further investigation of this class of compounds.

Introduction

Isofutoquinol A is a structurally interesting neolignan characterized by a dihydrobenzofuran core. Natural products with this scaffold have demonstrated a wide range of biological activities, making them attractive targets for synthetic chemists and drug discovery programs. The development of a robust synthetic route to **Isofutoquinol A** would not only provide access to the natural product for further biological evaluation but also enable the synthesis of analogues with potentially improved therapeutic properties. This application note outlines a proposed retrosynthetic analysis and a forward synthetic plan for **Isofutoquinol A**, along with detailed experimental procedures for key steps.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis for **Isofutoquinol A** is envisioned through a biomimetic oxidative coupling of a corresponding chalcone precursor. The key disconnection is the C-O bond of the dihydrofuran ring, leading back to a phenolic chalcone. This chalcone can be synthesized via a Claisen-Schmidt condensation between an appropriate acetophenone and benzaldehyde.

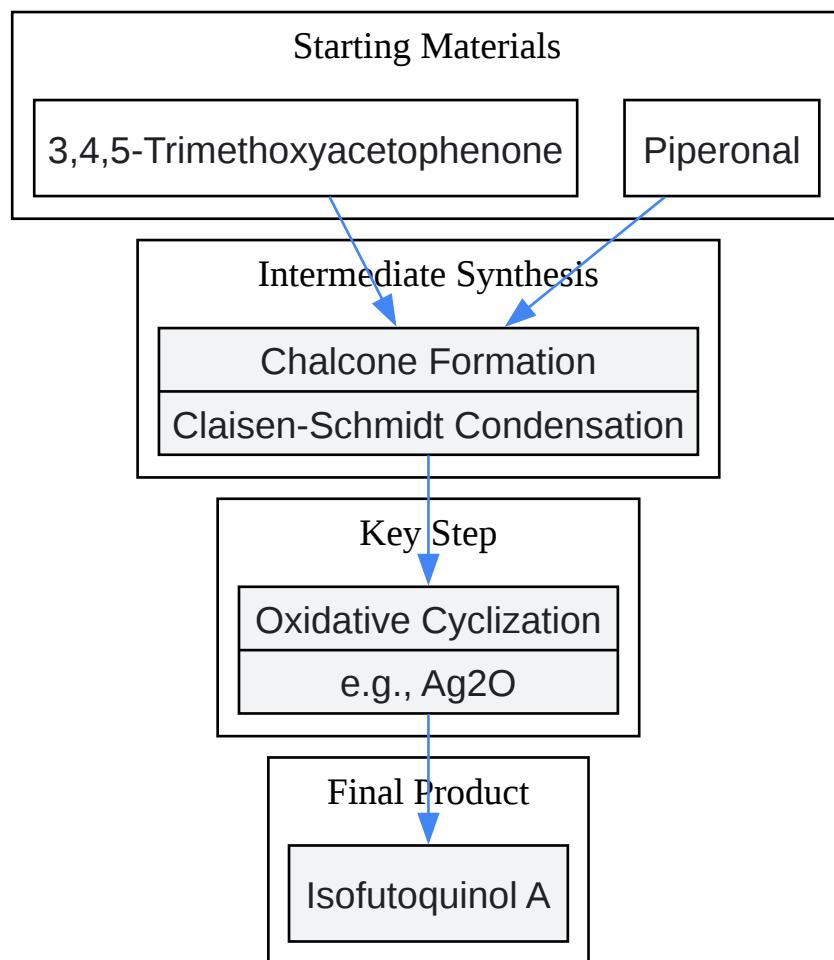


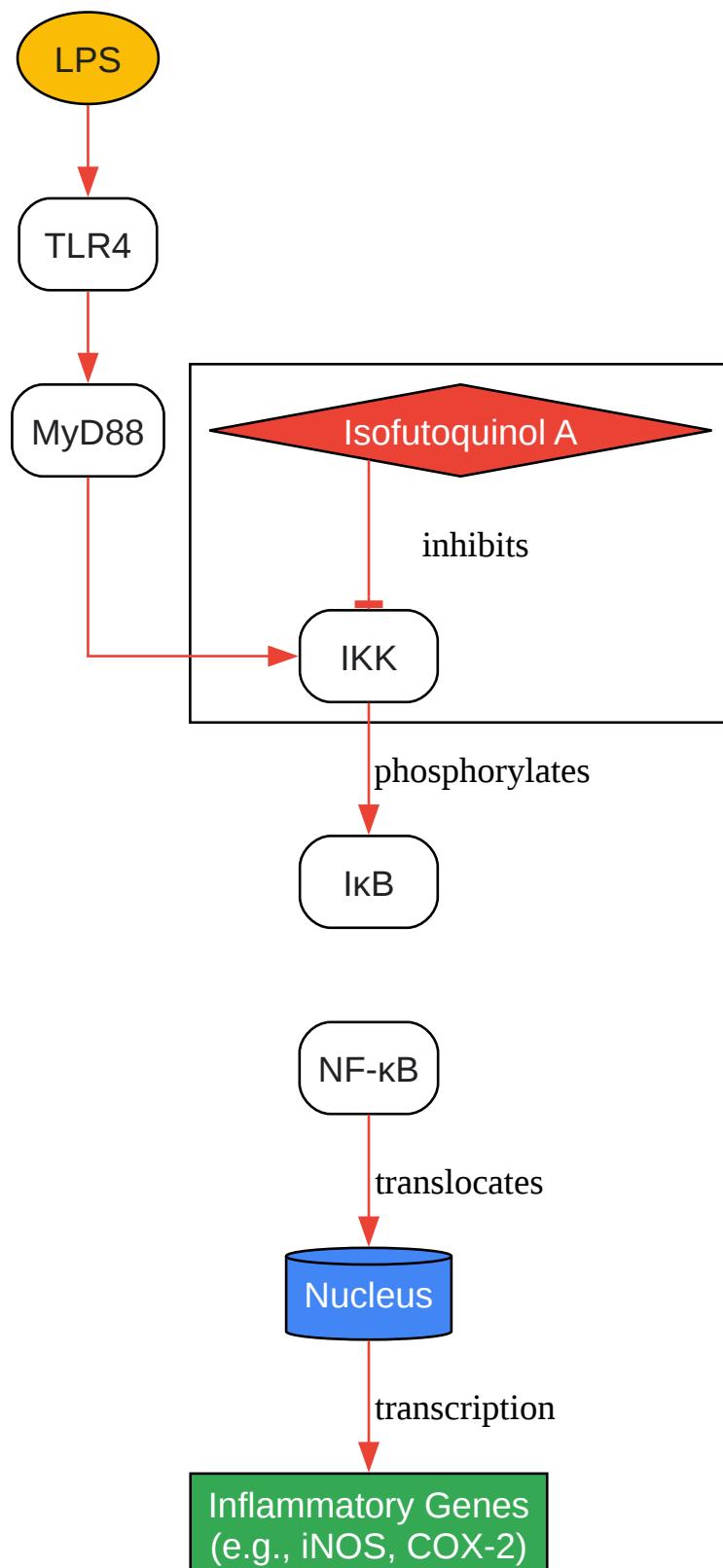
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Caption: Retrosynthetic analysis of **Isofutoquinol A**.

Proposed Synthetic Pathway

The proposed forward synthesis commences with the preparation of the requisite acetophenone and benzaldehyde derivatives, followed by their condensation to form the chalcone intermediate. The key step is the diastereoselective oxidative cyclization to construct the dihydrobenzofuran core of **Isofutoquinol A**.



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